molecular formula C17H16FN3O3 B11515180 N-(4-ethoxyphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide

N-(4-ethoxyphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide

Cat. No.: B11515180
M. Wt: 329.32 g/mol
InChI Key: VQBLVPSNKRALRH-YBFXNURJSA-N
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Description

N-(4-ethoxyphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an ethoxyphenyl group, a fluorobenzylidene group, and a hydrazino-oxoacetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide typically involves the condensation of 4-ethoxyaniline with 4-fluorobenzaldehyde to form the intermediate N-(4-ethoxyphenyl)-N-(4-fluorobenzylidene)amine . This intermediate is then reacted with hydrazine hydrate and ethyl acetoacetate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, modulating signal transduction pathways, or inducing cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various research fields.

Properties

Molecular Formula

C17H16FN3O3

Molecular Weight

329.32 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide

InChI

InChI=1S/C17H16FN3O3/c1-2-24-15-9-7-14(8-10-15)20-16(22)17(23)21-19-11-12-3-5-13(18)6-4-12/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

VQBLVPSNKRALRH-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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